AmpicillinDesoxyazetidin-2-one

Description

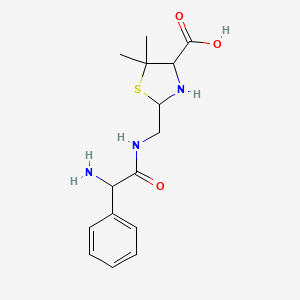

Ampicillin Desoxyazetidin-2-one (CAS 124774-48-7) is a structural analog of ampicillin, a β-lactam antibiotic. It is characterized by the absence of a hydroxyl group in the azetidin-2-one ring compared to other β-lactam derivatives, which may influence its stability, reactivity, and biological activity . The molecular formula is C₁₅H₂₁N₃O₃S, with a molecular weight of 323.41 g/mol and a polar surface area (PSA) of 104.45 Ų, suggesting moderate solubility in aqueous environments . This compound is often studied as an impurity or degradation product in ampicillin synthesis and quality control .

Properties

Molecular Formula |

C15H21N3O3S |

|---|---|

Molecular Weight |

323.4 g/mol |

IUPAC Name |

2-[[(2-amino-2-phenylacetyl)amino]methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid |

InChI |

InChI=1S/C15H21N3O3S/c1-15(2)12(14(20)21)18-10(22-15)8-17-13(19)11(16)9-6-4-3-5-7-9/h3-7,10-12,18H,8,16H2,1-2H3,(H,17,19)(H,20,21) |

InChI Key |

PIIGZYMBHCDKIJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C(NC(S1)CNC(=O)C(C2=CC=CC=C2)N)C(=O)O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of azetidin-2-one derivatives typically involves the cyclocondensation of Schiff bases with chloroacetyl chloride in the presence of triethylamine . This method can be performed under microwave irradiation, which is considered a greener and more efficient approach compared to conventional methods . The reaction conditions generally involve mixing the reactants at room temperature and then heating them under microwave irradiation.

Industrial Production Methods

Industrial production of azetidin-2-one derivatives often employs similar synthetic routes but on a larger scale. The use of microwave irradiation can be scaled up for industrial applications, providing a more environmentally friendly and efficient method for producing these compounds .

Chemical Reactions Analysis

Types of Reactions

AmpicillinDesoxyazetidin-2-one can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted azetidin-2-one derivatives .

Scientific Research Applications

AmpicillinDesoxyazetidin-2-one has a wide range of scientific research applications, including:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential antimicrobial and anticancer activities.

Medicine: Investigated for its potential as a new antibiotic with enhanced properties.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of AmpicillinDesoxyazetidin-2-one involves binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall . This binding inhibits the third and last stage of bacterial cell wall synthesis, leading to cell lysis and death . The molecular targets and pathways involved include the inhibition of transpeptidase enzymes, which are crucial for the cross-linking of peptidoglycan chains in the bacterial cell wall .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ampicillin Derivatives

- Ampicillin Trihydrate (CAS 7177-48-2) : A hydrated form of ampicillin with enhanced stability. Unlike Ampicillin Desoxyazetidin-2-one, it retains the β-lactam ring’s hydroxyl group, critical for antibacterial activity. Molecular weight: 403.45 g/mol .

- Ampicilloic Acid (CAS 32746-94-4) : A hydrolyzed product of ampicillin with an open β-lactam ring, leading to loss of antibiotic activity. Molecular weight: 349.39 g/mol .

Amoxicillin Analogs

- Amoxicillin Open Ring (USP Related Compound D) : Contains a thiazolidine-carboxylic acid structure similar to Ampicillin Desoxyazetidin-2-one but includes a 4-hydroxyphenyl group. Molecular weight: 383.42 g/mol .

Azetidin-2-one Derivatives

- 4-(2-Aminophenoxy)azetidin-2-one: Shares the azetidinone core but lacks the thiazolidine ring and penicillin side chains. Used in agrochemical and material science research due to its versatile reactivity .

Data Tables

Table 1: Key Properties of Ampicillin Desoxyazetidin-2-one and Analogs

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | PSA (Ų) | Role/Application |

|---|---|---|---|---|---|

| Ampicillin Desoxyazetidin-2-one | 124774-48-7 | C₁₅H₂₁N₃O₃S | 323.41 | 104.45 | Impurity/Degradation study |

| Ampicillin Trihydrate | 7177-48-2 | C₁₆H₁₉N₃O₄S·3H₂O | 403.45 | 113.60 | Antibiotic |

| Amoxicillin Open Ring | N/A | C₁₆H₂₁N₃O₆S | 383.42 | 138.20 | Quality control standard |

| 4-(2-Aminophenoxy)azetidin-2-one | N/A | C₉H₁₀N₂O₂ | 178.19 | 58.22 | Pharmaceutical intermediate |

Table 2: Stability and Bioactivity Comparison

| Compound | β-Lactam Ring Intact? | Antibacterial Activity | Hydrolytic Stability |

|---|---|---|---|

| Ampicillin Desoxyazetidin-2-one | No | Inactive | Moderate |

| Ampicillin Trihydrate | Yes | Active | Low (prone to hydrolysis) |

| Amoxicillin Open Ring | No | Inactive | High (stable in aqueous solutions) |

Research Findings

- Structural Degradation Pathways : Ampicillin Desoxyazetidin-2-one forms during the degradation of ampicillin under acidic conditions, as shown in USP studies . Its lack of a β-lactam ring renders it therapeutically inactive but critical for monitoring drug purity .

- Synthetic Challenges : Compared to 1,3-diazetidin-2-one derivatives, Ampicillin Desoxyazetidin-2-one requires precise stereochemical control during synthesis due to its thiazolidine-carboxylic acid moiety .

- Analytical Detection : HPLC methods (e.g., GlycoBase) are used to distinguish it from active ampicillin forms, leveraging differences in retention times and mass spectra .

Notes

- Contradictions in Data : Molecular weights for related compounds vary slightly between USP standards (e.g., Amoxicillin Open Ring: 383.42 g/mol ) and commercial databases, necessitating cross-referencing .

- Research Gaps: Limited in vivo data exist for Ampicillin Desoxyazetidin-2-one’s pharmacokinetics, unlike deuterated analogs (e.g., Ampicillin-D5 Desoxyazetidin-2-one), which are used in tracer studies .

- Regulatory Relevance : USP guidelines emphasize monitoring this compound in ampicillin batches to ensure compliance with impurity thresholds (<0.1%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.